molecular formula C18H16N2O5 B5648391 methyl 5-((3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate

methyl 5-((3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate

Cat. No.: B5648391
M. Wt: 340.3 g/mol
InChI Key: JIYBXHUAQNQLLE-UHFFFAOYSA-N
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Description

Methyl 5-((3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a pyridazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carboxylate derivative, which can be achieved through the esterification of furan-2-carboxylic acid with methanol in the presence of an acid catalyst . Finally, the methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-((3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors, modulating signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-((3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is unique due to the presence of both a pyridazine ring and a methoxyphenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-[[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-23-13-5-3-12(4-6-13)15-8-10-17(21)20(19-15)11-14-7-9-16(25-14)18(22)24-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYBXHUAQNQLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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